![molecular formula C16H16Cl2N2O4S B296908 2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296908.png)

2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, commonly known as dicamba, is a synthetic herbicide that belongs to the chlorophenoxy family. It was first introduced in the 1960s and has since been widely used in agriculture to control broadleaf weeds in crops such as soybeans, cotton, and corn. Despite its effectiveness, dicamba has been a subject of controversy due to its potential to drift and cause damage to non-target plants. In

Wirkmechanismus

Dicamba works by disrupting the plant's growth and development process. It mimics the action of the plant hormone auxin, which is responsible for regulating plant growth and development. Dicamba causes uncontrolled growth in the plant, leading to abnormal growth and eventually death.

Biochemical and Physiological Effects:

Dicamba affects the plant's physiological processes by disrupting the balance of auxin in the plant. This leads to abnormal cell division and growth, which ultimately leads to the death of the plant. Dicamba has also been shown to have toxic effects on non-target plants, including trees and ornamental plants.

Vorteile Und Einschränkungen Für Laborexperimente

Dicamba is a widely used herbicide in agriculture, and its effectiveness has been well documented. However, its potential to drift and cause damage to non-target plants has led to increased scrutiny and regulation. In lab experiments, dicamba can be used to study the effects of herbicides on plant growth and development, as well as to investigate potential herbicide resistance mechanisms.

Zukünftige Richtungen

There are several future directions for dicamba research. One area of focus is the development of dicamba formulations that are less prone to drift and cause less damage to non-target plants. Another area of research is the investigation of dicamba resistance mechanisms in weeds and the development of new herbicides to combat resistant weeds. Additionally, research is needed to better understand the long-term effects of dicamba use on soil health and the environment.

In conclusion, dicamba is a widely used herbicide in agriculture that has been the subject of controversy due to its potential to drift and cause damage to non-target plants. Its mechanism of action involves disrupting the plant's growth and development process, leading to abnormal growth and eventual death. While dicamba has been extensively studied for its effectiveness, future research is needed to develop safer formulations and investigate potential herbicide resistance mechanisms.

Synthesemethoden

Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by reaction with N-methyl-N-(methylsulfonyl)aniline. Another method involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride, followed by reaction with N-methyl-N-(methylsulfonyl)aniline.

Wissenschaftliche Forschungsanwendungen

Dicamba has been extensively studied for its effectiveness in controlling weeds in agricultural crops. Research has also been conducted to understand its potential to drift and cause damage to non-target plants. In addition, dicamba has been studied for its potential use in combination with other herbicides to improve weed control and reduce herbicide resistance.

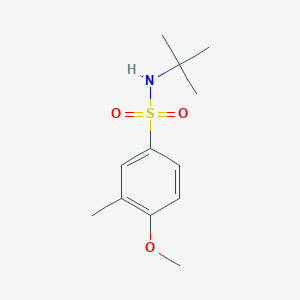

Eigenschaften

Molekularformel |

C16H16Cl2N2O4S |

|---|---|

Molekulargewicht |

403.3 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenoxy)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |

InChI |

InChI=1S/C16H16Cl2N2O4S/c1-20(25(2,22)23)13-5-3-4-12(9-13)19-16(21)10-24-15-7-6-11(17)8-14(15)18/h3-9H,10H2,1-2H3,(H,19,21) |

InChI-Schlüssel |

CKQHICUJBNUTRD-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |

Kanonische SMILES |

CN(C1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)

![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)

![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)

![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)

![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)

![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)

![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B296849.png)